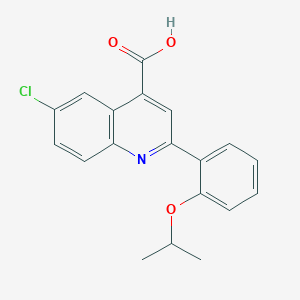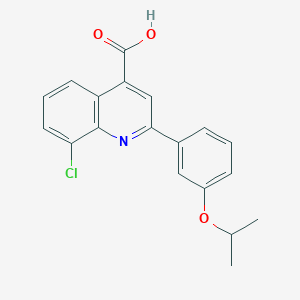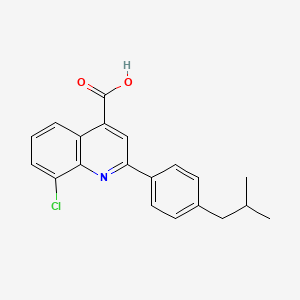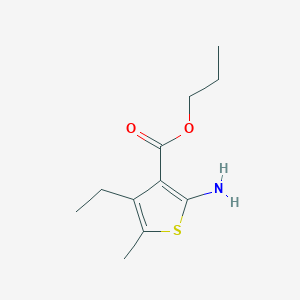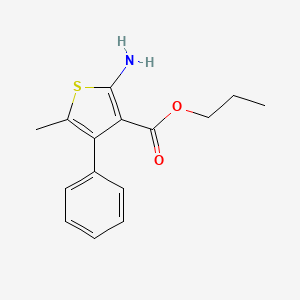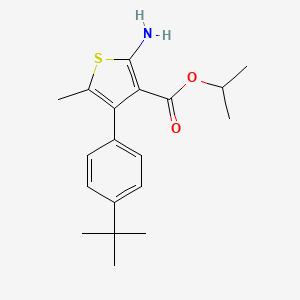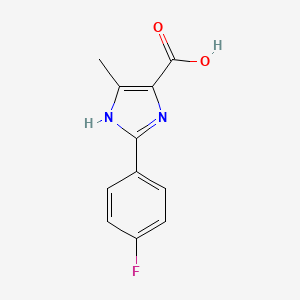
2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various imidazole derivatives has been a subject of interest due to their potential therapeutic applications. For instance, a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for their anti-breast cancer properties, with some compounds showing significant antiproliferative effects . Another study focused on the synthesis of a potent BACE1 inhibitor, which involved a Friedel-Crafts reaction and subsequent steps to yield the target molecule with high overall efficiency . These examples demonstrate the versatility of imidazole derivatives in drug development and the importance of efficient synthetic routes.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is crucial for their biological activity. In one study, a new imidazole derivative was synthesized and characterized using various techniques, including single-crystal X-ray diffraction . The study also performed Hirshfeld surface analysis to understand intermolecular contacts and used density functional theory (DFT) to analyze the optimized geometry and frontier molecular orbitals. The molecular electrostatic surface analysis indicated that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could be relevant for the compound's interaction with biological targets .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in drug synthesis. For example, active esters of some 5-aminoimidazole-4-carboxylic acids were used to prepare aminoimidazole carboxyamides and their nucleoside and nucleotide derivatives . These reactions are important for the synthesis of compounds with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. For instance, the lipophilicity of a 5-lipoxygenase inhibitor was modulated to improve its pharmacokinetic and toxicological profile, resulting in a compound with enhanced metabolic stability and bioavailability . The fluorescence properties of another imidazole derivative were exploited for the sensitive detection of carboxylic acids in high-performance liquid chromatography . These properties are critical for the practical application of imidazole derivatives in medicinal chemistry and analytical techniques.
Scientific Research Applications
Anticancer Applications
A key area of research for derivatives of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves anticancer activities. Studies have shown that certain derivatives exhibit potent anti-breast cancer effects. For instance, a study synthesized and evaluated 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters, demonstrating significant antiproliferative effects against breast cancer cell lines, surpassing even cisplatin in some cases (Karthikeyan, Solomon, Lee, & Trivedi, 2017). Additionally, the synthesis of benzimidazole-based derivatives with anticancer properties, such as TJ08, has been explored, highlighting the rapid development of potential antileukemic agents (Jagadeesha, Thimmegowda, Mantelingu, Prasanna, & Rangappa, 2023).
Kinase Inhibition
Another significant application is in the development of kinase inhibitors. Research has focused on synthesizing novel 4-(4'-fluorophenyl)imidazoles as selective inhibitors for kinases like p38α MAPK, CK1δ, and JAK2. These compounds show improved water solubility and potential therapeutic applications (Seerden et al., 2014).
Angiotensin II Receptor Antagonism
Research has also been directed towards creating nonpeptide angiotensin II receptor antagonists. Compounds like N-(biphenylylmethyl)imidazoles, which include derivatives of imidazole-5-carboxylic acids, have been identified as potent, orally active antihypertensives. These studies have been instrumental in developing new treatments for hypertension (Carini et al., 1991); (Yanagisawa et al., 1996).
Coordination Polymers
In the field of material science, derivatives of imidazole-4,5-dicarboxylate, structurally related to this compound, have been employed to construct coordination polymers. These compounds have shown versatility in forming various 3D or 2D polymer structures, demonstrating their potential in materials development (Guo et al., 2013).
Diagnostic Imaging Agents
Some derivatives are being explored as imaging agents. For example, fluorine-labelled metomidate analogues, structurally related to the compound , have been developed as potential adrenocortical imaging agents, indicating their usefulness in diagnostic medicine (Erlandsson et al., 2009).
Synthesis of Various Derivatives
Extensive research has been conducted on synthesizing a variety of derivatives from 2-(4-fluorophenyl)imidazole. These studies have produced compounds with diverse properties and potential applications in various fields, such as pharmaceuticals and materials science (Amato et al., 1979); (Zaki & Proença, 2007).
Mechanism of Action
Target of Action
For instance, imidazole derivatives have been associated with target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit various interactions with their targets . For instance, some imidazole derivatives have been found to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes .
Biochemical Pathways
For example, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, has been associated with organoboron reagents .
Pharmacokinetics
For instance, a study on naphthamide derivatives reported that the most potent compounds obey Lipinski’s rule of five, indicating good bioavailability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-6-9(11(15)16)14-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKZOQRXUFLNNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649197 |
Source


|
| Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933751-61-2 |
Source


|
| Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

